5-(2-bromoethyl)-1-ethyl-1H-imidazole
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Overview
Description
5-(2-Bromoethyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound features a bromoethyl group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethylimidazole with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(2-azidoethyl)-1-ethyl-1H-imidazole, while oxidation with hydrogen peroxide can produce 5-(2-hydroxyethyl)-1-ethyl-1H-imidazole.
Scientific Research Applications
5-(2-Bromoethyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of enzyme activity or receptor function. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloroethyl)-1-ethyl-1H-imidazole: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
5-(2-Iodoethyl)-1-ethyl-1H-imidazole: Contains an iodoethyl group, which imparts different reactivity due to the larger atomic size and lower bond dissociation energy of iodine.
1-Ethyl-2-methyl-5-(2-bromoethyl)imidazole: Features a methyl group at the 2-position, altering its chemical properties and reactivity.
Uniqueness
5-(2-Bromoethyl)-1-ethyl-1H-imidazole is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. The bromine atom is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations. This compound’s versatility and reactivity make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H11BrN2 |
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Molecular Weight |
203.08 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1-ethylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4H2,1H3 |
InChI Key |
LWKGGXPGJYCQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CCBr |
Origin of Product |
United States |
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